Cas no 2034233-75-3 (N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide)

N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide is a heterocyclic compound featuring a pyridine-imidazole core linked to a cyclopropanecarboxamide moiety via an ethyl spacer. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The pyridine and imidazole rings contribute to its potential as a ligand for metal coordination or as a pharmacophore in drug design, while the cyclopropane group may enhance metabolic stability. Its well-defined synthetic route allows for high purity and scalability, supporting applications in the development of bioactive molecules. The compound's modular architecture also facilitates further derivatization for structure-activity relationship studies.
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide structure
2034233-75-3 structure
Product name:N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide
CAS No:2034233-75-3
MF:C14H16N4O
MW:256.303042411804
CID:5349580

N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide
    • N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]cyclopropanecarboxamide
    • N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide
    • Inchi: 1S/C14H16N4O/c19-14(11-4-5-11)17-8-10-18-9-7-16-13(18)12-3-1-2-6-15-12/h1-3,6-7,9,11H,4-5,8,10H2,(H,17,19)
    • InChI Key: UZLNUFAUUQXGDX-UHFFFAOYSA-N
    • SMILES: O=C(C1CC1)NCCN1C=CN=C1C1C=CC=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 319
  • XLogP3: 0.3
  • Topological Polar Surface Area: 59.8

N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6502-0063-2μmol
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide
2034233-75-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6502-0063-2mg
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide
2034233-75-3
2mg
$59.0 2023-09-08
Life Chemicals
F6502-0063-5μmol
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide
2034233-75-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6502-0063-30mg
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide
2034233-75-3
30mg
$119.0 2023-09-08
Life Chemicals
F6502-0063-1mg
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide
2034233-75-3
1mg
$54.0 2023-09-08
Life Chemicals
F6502-0063-3mg
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide
2034233-75-3
3mg
$63.0 2023-09-08
Life Chemicals
F6502-0063-25mg
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide
2034233-75-3
25mg
$109.0 2023-09-08
Life Chemicals
F6502-0063-20μmol
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide
2034233-75-3
20μmol
$79.0 2023-09-08
Life Chemicals
F6502-0063-10mg
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide
2034233-75-3
10mg
$79.0 2023-09-08
Life Chemicals
F6502-0063-10μmol
N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide
2034233-75-3
10μmol
$69.0 2023-09-08

Additional information on N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanecarboxamide

Introduction to N-{2-[2-(pyridin-2-yl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide} (CAS No. 2034233-75-3)

N-{2-[2-(pyridin-2-yl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide}, identified by its CAS number 2034233-75-3, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a cyclopropane ring and an amide functional group, is appended with a pyridine and imidazole moiety, making it a promising candidate for further exploration in medicinal chemistry.

The structural framework of N-{2-[2-(pyridin-2-yl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide} positions it as a potential scaffold for the development of novel therapeutic agents. The presence of both pyridine and imidazole rings suggests that this compound may exhibit diverse biological activities, particularly in the realm of enzyme inhibition and receptor binding. These heterocyclic structures are well-documented for their role in modulating biological pathways, making them valuable in the design of small-molecule drugs.

In recent years, there has been a growing emphasis on the development of molecules that can selectively target specific disease pathways. The cyclopropane moiety in N-{2-[2-(pyridin-2-yl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide} is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in certain pharmacological applications. The rigid three-membered ring structure can impose conformational constraints on the molecule, which may improve its interaction with biological targets.

The pharmacological potential of N-{2-[2-(pyridin-2-yl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide} has not yet been fully explored, but preliminary studies suggest that it may have applications in the treatment of various diseases. For instance, the combination of pyridine and imidazole moieties is commonly found in compounds that exhibit anti-inflammatory, antiviral, and anticancer properties. The amide group further enhances its versatility by allowing for modifications that can fine-tune its biological activity.

The synthesis of N-{2-[2-(pyridin-2-yl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide} involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the cyclopropane ring is particularly challenging due to its strained nature, but recent advances in synthetic methodology have made it more accessible. Techniques such as transition-metal-catalyzed cyclizations and organometallic reactions have been instrumental in facilitating these transformations.

The use of computational chemistry has also played a crucial role in the design and optimization of N-{2-[2-(pyridin-2-yl-1H-imidazol-1-yl)ethyl)cyclopropanecarboxamide}. Molecular modeling studies can predict how this compound will interact with biological targets, providing valuable insights into its potential pharmacological activity. These simulations can help identify key structural features that contribute to binding affinity and selectivity, guiding the development of more effective derivatives.

In conclusion, N-{2-[2-(pyridin-2-yl-1H-imidazol-1-y]ethyl)cyclopropanecarboxamide (CAS No. 2034233-75-3) represents a promising lead compound for further pharmaceutical research. Its unique structural features, including the cyclopropane ring and the presence of both pyridine and imidazole moieties, make it a versatile scaffold for drug discovery. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a significant role in the development of novel therapeutic agents.

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